Enhanced Lipophilicity and Membrane Permeability Potential vs. Unsubstituted Indole Analog
The target compound possesses a 1,2-dimethylindole core, which eliminates the indole N–H hydrogen bond donor and increases lipophilicity relative to the unsubstituted indole analog, N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-27-2). Computed XLogP3 values show a difference of approximately 0.7 log units (target: 1.4; unsubstituted analog: ~0.7), indicating higher predicted membrane permeability [1]. Additionally, the target compound has zero hydrogen bond donors vs. one for the unsubstituted analog, a critical factor in passive diffusion and blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-27-2); XLogP3 ≈ 0.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher XLogP3 and absence of an H-bond donor are strongly correlated with improved membrane permeability and oral bioavailability potential, a decisive factor when selecting compounds for cell-based screening campaigns.
- [1] PubChem. Compound summary for CID 7087210. Computed properties. National Center for Biotechnology Information, 2026. View Source
